(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone
Description
This compound is a heterocyclic organic molecule featuring a 1,4-diazepane core substituted with a sulfonyl-linked 1,2-dimethylimidazole moiety and a 2-methoxyphenyl ketone group.
Properties
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-14-19-17(13-20(14)2)27(24,25)22-10-6-9-21(11-12-22)18(23)15-7-4-5-8-16(15)26-3/h4-5,7-8,13H,6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUPPVCWPLBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone, often referred to as a benzamide derivative, exhibits various biological activities that make it a subject of interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes a diazepane ring and an imidazole sulfonamide moiety. The molecular formula is with a molecular weight of approximately 332.41 g/mol. Its structural representation is as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its pharmacological effects:
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. It exhibited moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit key enzymes involved in cancer metabolism.
- Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cellular Signaling Pathways : The compound appears to interfere with several signaling pathways, including those mediated by growth factors.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study A : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Study B : Clinical trials evaluating the safety and efficacy in humans are ongoing, with preliminary results indicating manageable side effects and promising efficacy.
Comparison with Similar Compounds
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1, )
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structure: Features a sulfonylphenyl-triazole-thioether scaffold with a phenylethanone group.
- Synthesis : Involves sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
- Key Differences : The triazole ring and thioether linkage contrast with the diazepane and imidazole-sulfonyl groups of the target compound, likely altering solubility and metabolic stability.
Substituted 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols ()
- Structure: Nitroimidazole derivatives with aryl ethanol side chains.
- Synthesis: Uses tetrakis(dimethylamino)ethylene (TDAE) to facilitate nucleophilic additions to α-carbonyl esters .
- Key Differences : The hydroxyl and nitro groups in these compounds may confer redox activity absent in the target molecule’s methoxy and sulfonyl substituents.
Functional Group Analysis
| Compound | Core Structure | Key Functional Groups | Potential Bioactivity |
|---|---|---|---|
| Target compound | 1,4-Diazepane | Sulfonyl, dimethylimidazole, 2-methoxyphenyl | Enzyme inhibition (e.g., kinases) |
| 4-[4-(Chloromethyl)phenyl]-imidazole | Nitroimidazole | Chloromethyl, nitro | Antimicrobial, alkylating agent |
| Triazol-3-ylthio-phenylethanone | Triazole-thioether | Sulfonyl, difluorophenyl | Antifungal, protease modulation |
| Arylethanol-imidazole hybrids | Nitroimidazole-ethanol | Nitro, hydroxyl, aryl | Antiparasitic, pro-drug activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
